(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Description
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a substituted oxindole derivative characterized by a 2-oxoindole core with methyl groups at positions 4 and 6 of the indole ring and an acetic acid moiety at position 3.
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNXDHSHRLGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633306 | |
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-61-1 | |
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
- Reagents: Phenylhydrazine, cyclohexanone (or other suitable ketones)
- Catalyst: Methanesulfonic acid
- Solvent: Methanol
- Temperature: Reflux conditions
This method typically yields a range of substituted indoles, including (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid.
One-Pot Multicomponent Reaction
Another efficient approach involves a one-pot multicomponent reaction that combines dimedone, aniline derivatives, and acetic anhydride in a solvent mixture.
- Reagents: Dimedone, aniline derivatives, acetic anhydride
- Solvent: Water-Ethanol (1:1)
- Temperature: Reflux conditions
This method has been shown to produce high yields of this compound with minimal purification steps required.
Cyclization Reactions
Cyclization reactions involving substituted phenylacetaldehydes and cyclic ketones can also lead to the formation of this compound.
- Reagents: Substituted phenylacetaldehyde, cyclic ketones
- Conditions: Acidic medium
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid with structurally related oxindole derivatives:
Key Findings from Comparisons:
Bromo or hydroxy substituents (e.g., 5-bromo-3-hydroxy derivative) may confer specificity for enzymatic targets, as seen in antiglaucomic activity studies .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., using malonic acid and isatin derivatives) improves yields for hydroxylated analogs (e.g., 80% yield for 5-bromo-3-hydroxy variant) .
- Reductive amination and acetic anhydride acetylation are common for N-substituted derivatives (e.g., melatonin receptor binders) .
Structural Insights: Hydrogen bonding patterns (e.g., 2 donors in 4,7-dimethyl analog) influence crystal packing and stability, critical for pharmaceutical formulation . The 2-oxoindole core is a privileged scaffold in drug discovery, with modifications at positions 3, 4, and 6 tailoring receptor affinity .
Biological Activity
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₁₃NO₃. Its structure includes a dimethylated indole ring fused with an acetic acid moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
| CAS Number | 915922-61-1 |
| Molecular Weight | 219.24 g/mol |
| InChI Key | HKNNXDHSHRLGCO-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor functions, leading to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the growth of various pathogens.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells and inhibit pathways involved in cancer progression.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of bacteria and fungi. For instance, it has been tested against strains of E. coli and Staphylococcus aureus, demonstrating significant inhibition at varying concentrations.
Anticancer Properties
In vitro studies have highlighted the compound's anticancer effects. Notably:
- It showed a 50% reduction in cell viability at a concentration of 10 μM against bladder cancer cell lines.
- The compound was capable of inducing apoptosis through the downregulation of anti-apoptotic proteins such as BCL-X_L and BAX .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Study :
- Objective : To assess the efficacy against bacterial strains.
- Results : Demonstrated significant inhibition of growth in both gram-positive and gram-negative bacteria at concentrations as low as 20 μg/mL .
Comparison with Similar Compounds
When compared to other indole derivatives, this compound shows unique biological profiles:
| Compound | IC₅₀ (μM) | Activity Type |
|---|---|---|
| This compound | 5.6 | Anticancer |
| (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | 8.4 | Anticancer |
| (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | 10 | Anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and what key reaction steps are involved?
- The synthesis typically involves multi-step organic reactions starting from indole derivatives. For example, methyl-substituted indole precursors undergo condensation with acetic acid moieties or ketone intermediates. Critical steps include regioselective alkylation at the 3-position of the indole ring and oxidation to form the 2-oxo group. Crystallization or chromatographic purification is often required to isolate the final product .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions (e.g., 4,6-dimethyl groups) and the acetic acid side chain.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve the 3D structure, particularly for co-crystals or salts, to validate stereochemistry and hydrogen-bonding patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, especially when sourced from suppliers like Aladdin Biochemical Tech .
Q. What are the known applications of this compound in receptor binding studies?
- Structurally similar indole-3-acetic acid derivatives act as agonists for serotonin (5-HT) receptors, suggesting potential neuromodulatory roles. Experimental protocols include radioligand displacement assays and in vitro cell-based models (e.g., HEK293 cells expressing 5-HT receptors) to measure binding affinity (Ki) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across different in vitro models?
- Contradictions may arise from variations in methyl substitution patterns or assay conditions. For example, the 4,6-dimethyl groups may alter solubility or steric hindrance, affecting receptor interactions. Systematic structure-activity relationship (SAR) studies, coupled with molecular docking simulations, can resolve these discrepancies. Cross-validation using isotopically labeled analogs (e.g., C or N) in metabolic tracing experiments is also advised .
Q. In designing experiments to elucidate metabolic pathways involving this compound, what isotopic labeling strategies and analytical techniques would be most effective?
- Isotopic Labeling : Introduce C or H labels at the acetic acid moiety or methyl groups to track metabolic fate via mass spectrometry (LC-MS/MS).
- Analytical Workflow : Combine untargeted metabolomics (e.g., Q-TOF MS) with targeted assays to identify downstream metabolites. For example, in tuberculosis research, this compound was downregulated in rifampicin-resistant strains, suggesting a role in bacterial stress response .
Q. How does the substitution pattern (e.g., 4,6-dimethyl groups) influence physicochemical properties and bioactivity compared to non-methylated analogs?
- Physicochemical Impact : Methyl groups enhance lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. Computational tools like COSMO-RS predict solubility and partition coefficients.
- Bioactivity : Methylation may sterically block interactions with enzymes or receptors. For instance, non-methylated oxindole-3-acetic acid exhibits stronger 5-HT receptor agonism, while dimethylated analogs show altered binding kinetics .
Q. What experimental strategies are recommended for resolving crystallographic ambiguities in derivatives of this compound?
- Use SHELXD/SHELXE for phase determination in small-molecule crystallography. High-resolution synchrotron data (≤1.0 Å) can resolve methyl group orientations. For co-crystals (e.g., with pyrimidin-2-amine), analyze hydrogen-bond networks to confirm intermolecular interactions .
Safety and Handling
Q. What safety precautions are advised when handling this compound in laboratory settings?
- While not classified under GHS hazard categories, general precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
